![molecular formula C8H12O3 B14280889 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one CAS No. 141033-92-3](/img/structure/B14280889.png)
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-methyl-2-oxabicyclo[321]octan-7-one is a bicyclic compound with a unique structure that includes a hydroxyl group, a methyl group, and an oxabicyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further reactions to form the desired bicyclic structure . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for various targets.
Vergleich Mit ähnlichen Verbindungen
8-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
7-Oxabicyclo[4.1.0]heptan-3-ol: A structurally related compound with different functional groups.
Uniqueness: 5-Hydroxy-1-methyl-2-oxabicyclo[32
Eigenschaften
CAS-Nummer |
141033-92-3 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
5-hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-7-5-8(10,2-3-11-7)4-6(7)9/h10H,2-5H2,1H3 |
InChI-Schlüssel |
HQBVSAUEEPMOCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(CCO1)(CC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
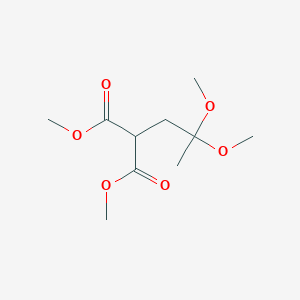
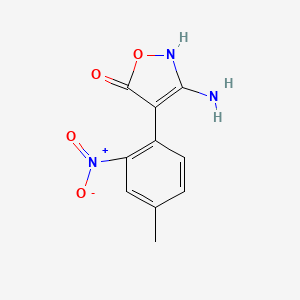
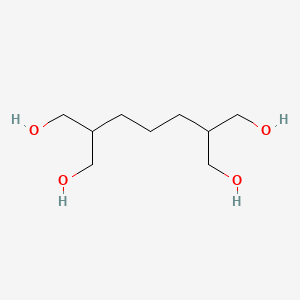

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)


![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
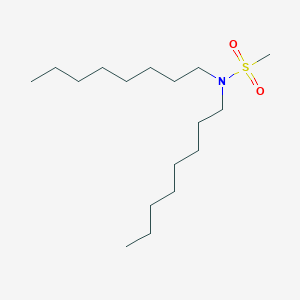
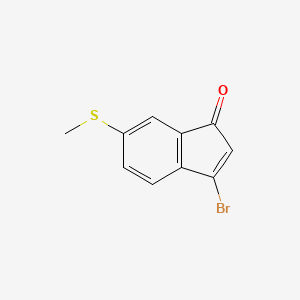

![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
